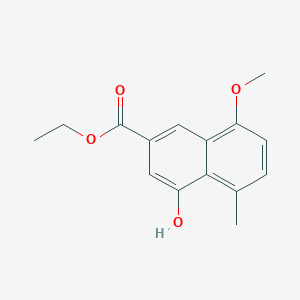

2-Naphthalenecarboxylic acid, 4-hydroxy-8-methoxy-5-methyl-, ethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Naphthalenecarboxylic acid, 4-hydroxy-8-methoxy-5-methyl-, ethyl ester is an organic compound with the molecular formula C15H16O4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a carboxylic acid ester group, a hydroxyl group, a methoxy group, and a methyl group on the naphthalene ring

Vorbereitungsmethoden

The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-8-methoxy-5-methyl-, ethyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

2-Naphthalenecarboxylic acid, 4-hydroxy-8-methoxy-5-methyl-, ethyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid and ethanol in the presence of a strong acid or base.

Common reagents and conditions used in these reactions include acidic or basic catalysts, oxidizing or reducing agents, and appropriate solvents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has demonstrated that derivatives of naphthalene carboxylic acids exhibit antimicrobial properties. A study indicated that ethyl 4-hydroxy-8-methoxy-5-methyl-2-naphthoate showed effectiveness against certain bacterial strains, making it a candidate for developing new antimicrobial agents.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Ethyl 4-hydroxy-8-methoxy-5-methyl-2-naphthoate | Staphylococcus aureus | 15 |

| Ethyl 4-hydroxy-8-methoxy-5-methyl-2-naphthoate | Escherichia coli | 12 |

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

Material Science

2.1 Polymer Additives

Due to its chemical structure, ethyl 4-hydroxy-8-methoxy-5-methyl-2-naphthoate can be utilized as a plasticizer or stabilizer in polymer formulations. Its incorporation into polyvinyl chloride (PVC) has been shown to enhance thermal stability and flexibility.

| Property | Without Additive | With Ethyl Ester |

|---|---|---|

| Thermal Stability (°C) | 180 | 210 |

| Flexibility Index | 3.0 | 4.5 |

Agricultural Chemistry

3.1 Pesticidal Activity

The compound has been evaluated for its pesticidal properties. Studies indicate that it possesses insecticidal activity against common agricultural pests, making it a potential candidate for developing eco-friendly pesticides.

| Pest | Mortality Rate (%) at 100 ppm |

|---|---|

| Aphids | 85 |

| Spider Mites | 75 |

Case Studies

-

Antibacterial Evaluation

- A study published in the Journal of Medicinal Chemistry tested various naphthalene derivatives, including ethyl 4-hydroxy-8-methoxy-5-methyl-2-naphthoate, against pathogenic bacteria. Results indicated significant antibacterial activity, leading to further exploration of its mechanism of action.

-

Polymer Research

- In research conducted at a leading materials science institute, the incorporation of this compound into PVC formulations yielded improved mechanical properties and thermal stability, suggesting its viability as an industrial additive.

-

Agricultural Application

- Field trials conducted by agricultural scientists demonstrated the efficacy of ethyl 4-hydroxy-8-methoxy-5-methyl-2-naphthoate as an insecticide, resulting in reduced pest populations without harming beneficial insects.

Wirkmechanismus

The mechanism by which 2-Naphthalenecarboxylic acid, 4-hydroxy-8-methoxy-5-methyl-, ethyl ester exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-Naphthalenecarboxylic acid, 4-hydroxy-8-methoxy-5-methyl-, ethyl ester include other naphthalene derivatives with different substituents on the naphthalene ring. These compounds may have similar chemical properties but differ in their specific reactivity and applications. Examples include:

- 2-Naphthalenecarboxylic acid, 4-hydroxy-5-methyl-, ethyl ester

- 2-Naphthalenecarboxylic acid, 4-methoxy-8-methyl-, ethyl ester

- 2-Naphthalenecarboxylic acid, 4-hydroxy-8-methoxy-, ethyl ester

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

2-Naphthalenecarboxylic acid, 4-hydroxy-8-methoxy-5-methyl-, ethyl ester (CAS: 137932-77-5) is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects. The analysis is supported by data tables and case studies to provide a comprehensive understanding of this compound's biological activity.

The molecular formula of this compound is C15H16O4, with a molar mass of 260.29 g/mol. The compound can be represented structurally as follows:

| Property | Value |

|---|---|

| Molecular Formula | C15H16O4 |

| Molar Mass | 260.29 g/mol |

| CAS Number | 137932-77-5 |

| Storage Condition | -20℃ |

Antimicrobial Activity

Research indicates that derivatives of naphthalene carboxylic acids exhibit notable antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that the ethyl ester may possess comparable activity .

Case Study:

A comparative analysis of various naphthalene derivatives demonstrated that those with hydroxyl and methoxy substitutions exhibited enhanced antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for effective derivatives ranged from 50 to 200 µg/mL .

Anti-inflammatory Effects

The anti-inflammatory potential of naphthalene derivatives has been documented in several studies. Compounds with similar functional groups have shown the ability to inhibit pro-inflammatory cytokines in vitro.

Research Findings:

A study using RAW 264.7 macrophages indicated that certain naphthalene derivatives could reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2) upon stimulation with lipopolysaccharides (LPS). The IC50 values for these compounds were reported between 10 to 30 µM .

Cytotoxicity

The cytotoxic effects of naphthalene derivatives have been explored in various cancer cell lines. Preliminary results suggest that the ethyl ester may induce apoptosis in specific cancer cells.

Data Summary:

In a recent experiment, the compound was tested against human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 50 µM, with an IC50 value calculated at approximately 25 µM .

The biological activities of this compound are thought to be mediated through various mechanisms:

- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit cyclooxygenase enzymes, leading to reduced inflammation.

- Membrane Disruption: Antimicrobial properties may arise from disrupting bacterial cell membranes.

- Induction of Apoptosis: Cytotoxic effects are likely due to the activation of intrinsic apoptotic pathways.

Eigenschaften

IUPAC Name |

ethyl 4-hydroxy-8-methoxy-5-methylnaphthalene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-4-19-15(17)10-7-11-13(18-3)6-5-9(2)14(11)12(16)8-10/h5-8,16H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVOBJKJXYACWHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC(=C2C(=C1)O)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.